

# FPI-1523 Sodium: A Technical Whitepaper on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**FPI-1523 sodium** is a potent, dual-action inhibitor targeting both serine-β-lactamases and penicillin-binding proteins (PBPs), positioning it as a significant compound in the development of novel antibacterial therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **FPI-1523 sodium**. Detailed experimental methodologies for key assays are provided, and its mechanism of action is visually represented through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

## **Chemical Structure and Physicochemical Properties**

FPI-1523 is a derivative of avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor. The sodium salt form enhances its pharmaceutical utility.

Chemical Formula: C9H13N4NaO7S

Molecular Weight: 344.27 g/mol

CAS Number: 1452459-52-7

SMILES: CC(NNC([C@H]1[N@@]2C(N(--INVALID-LINK--([H])C2)OS(=O)([O-])=O)=O)=O.

[Na+]



Table 1: Physicochemical Properties of FPI-1523 Sodium

Property	Value
Solubility (DMSO)	45 mg/mL (130.71 mM)[1]
Appearance	Solid powder
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1]

# **Biological Activity and Mechanism of Action**

**FPI-1523 sodium** exerts its antibacterial effect through the dual inhibition of key bacterial enzymes: serine-β-lactamases and penicillin-binding protein 2 (PBP2).

### **Inhibition of Serine-β-Lactamases**

FPI-1523 is a potent inhibitor of serine- $\beta$ -lactamases, including extended-spectrum  $\beta$ -lactamases (ESBLs) such as CTX-M-15 and carbapenemases like OXA-48.[2][3][4] This inhibition restores the efficacy of  $\beta$ -lactam antibiotics that would otherwise be hydrolyzed by these enzymes.

## **Inhibition of Penicillin-Binding Protein 2 (PBP2)**

In addition to its  $\beta$ -lactamase inhibition, FPI-1523 also directly targets and inhibits PBP2, an essential enzyme in bacterial cell wall synthesis.[2][3][4] This secondary mechanism of action contributes to its intrinsic antibacterial activity.

Table 2: In Vitro Inhibitory Activity of FPI-1523 Sodium

Target	Parameter	Value	Organism/Enzyme
CTX-M-15	K_d_	4 nM[2][3][4]	E. coli
OXA-48	K_d_	34 nM[2][3][4]	K. pneumoniae
PBP2	IC_50_	3.2 μM[2][3][4]	E. coli



Table 3: Antimicrobial Activity of FPI-1523 Sodium

Organism	Parameter	Value
E. coli K12	MIC	4 μg/mL[2]
E. coli K12 expressing PBP2	IC_50_	0.4 μg/mL[2]
E. coli BW25113 (pGDP-2 vector)	MIC	1-2 μΜ[2]
E. coli BW25113 (expressing β-lactamases)	MIC	1-2 μΜ[2]

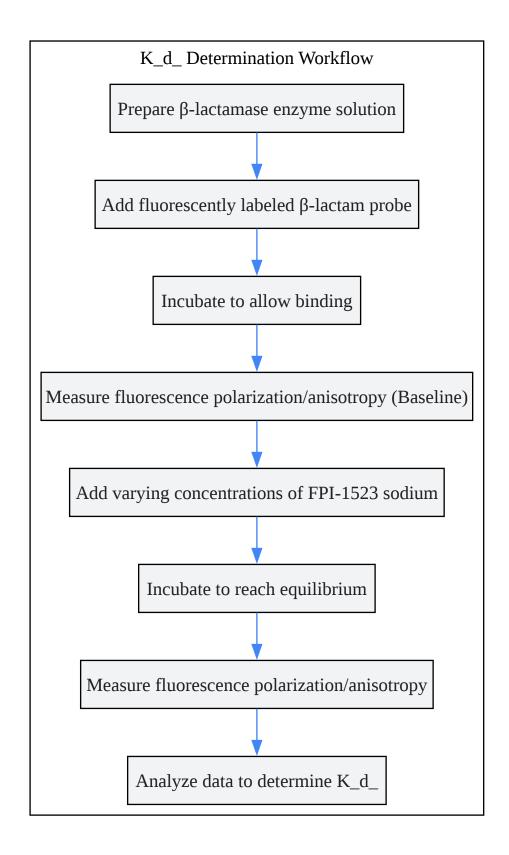
# **Experimental Protocols**

The following are generalized experimental protocols based on standard methodologies for determining the key parameters cited in this document. For specific details, refer to the cited literature.

# Determination of Dissociation Constant ( $K_d$ ) for $\beta$ Lactamases

A common method for determining  $K_d$  is through competitive binding assays using a fluorescently labeled probe.





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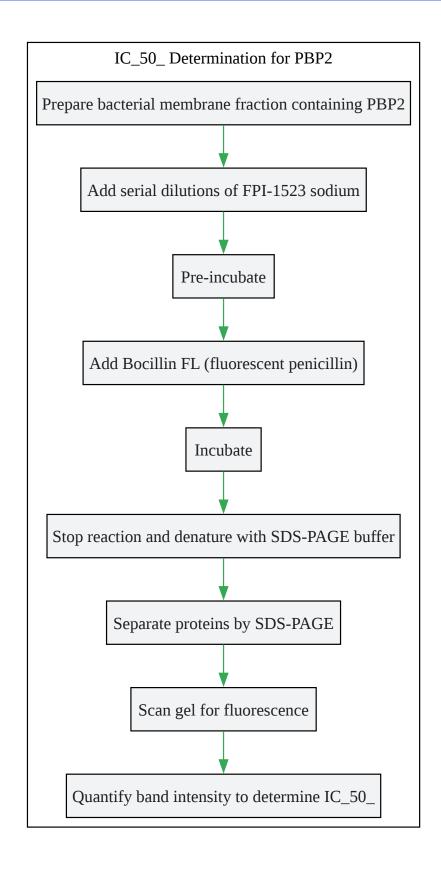
Workflow for K\_d\_ Determination.



## **Determination of IC\_50\_ for PBP2**

IC\_50\_ values for PBP2 inhibition can be determined using a competitive binding assay with a labeled penicillin derivative.





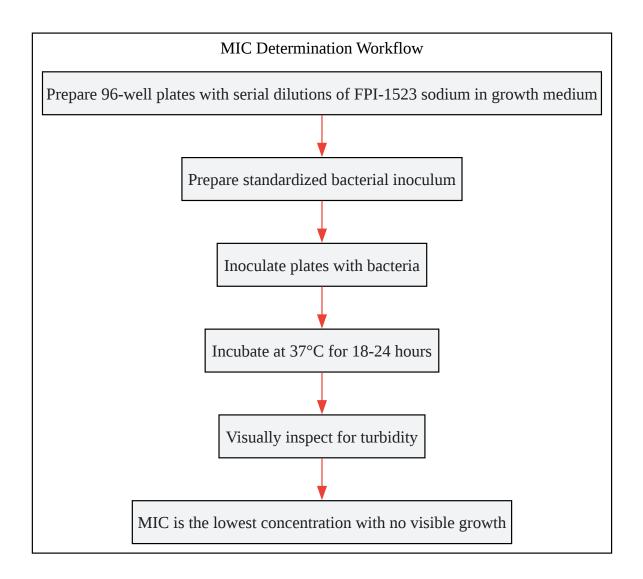
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PBP2 IC\_50\_ Determination Workflow.



# **Determination of Minimum Inhibitory Concentration** (MIC)

MIC values are determined using the broth microdilution method according to CLSI guidelines.



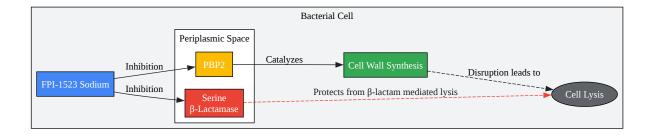
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MIC Determination Workflow.

# **Signaling Pathway and Mechanism of Action**



The dual-action mechanism of **FPI-1523 sodium** is a key attribute, enabling it to both protect  $\beta$ -lactam antibiotics and exert direct antibacterial effects.



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Dual-Action Mechanism of FPI-1523 Sodium.

### **Conclusion**

**FPI-1523 sodium** is a promising antibacterial agent with a dual mechanism of action that effectively inhibits both serine- $\beta$ -lactamases and PBP2. Its potent in vitro activity against key bacterial enzymes and various Escherichia coli strains highlights its potential for further development in combating antibiotic resistance. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on novel antimicrobial strategies.

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### References

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